

Application Notes and Protocols for BMS-199264 in Cell Culture

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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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Introduction

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reverse activity of ATP synthase.[1][2] Under normal physiological conditions, the F1F0 ATP synthase is the primary producer of cellular ATP. However, under pathological conditions such as ischemia, the complex can reverse its function and hydrolyze ATP, contributing to cellular energy depletion and subsequent cell death.[1][3] **BMS-199264** offers a valuable tool for studying the pathological consequences of ATP hydrolysis in various cell-based models by selectively inhibiting this detrimental activity without affecting ATP synthesis.[1]

These application notes provide an overview of the use of **BMS-199264** in cell culture, including its mechanism of action, key applications, and detailed experimental protocols.

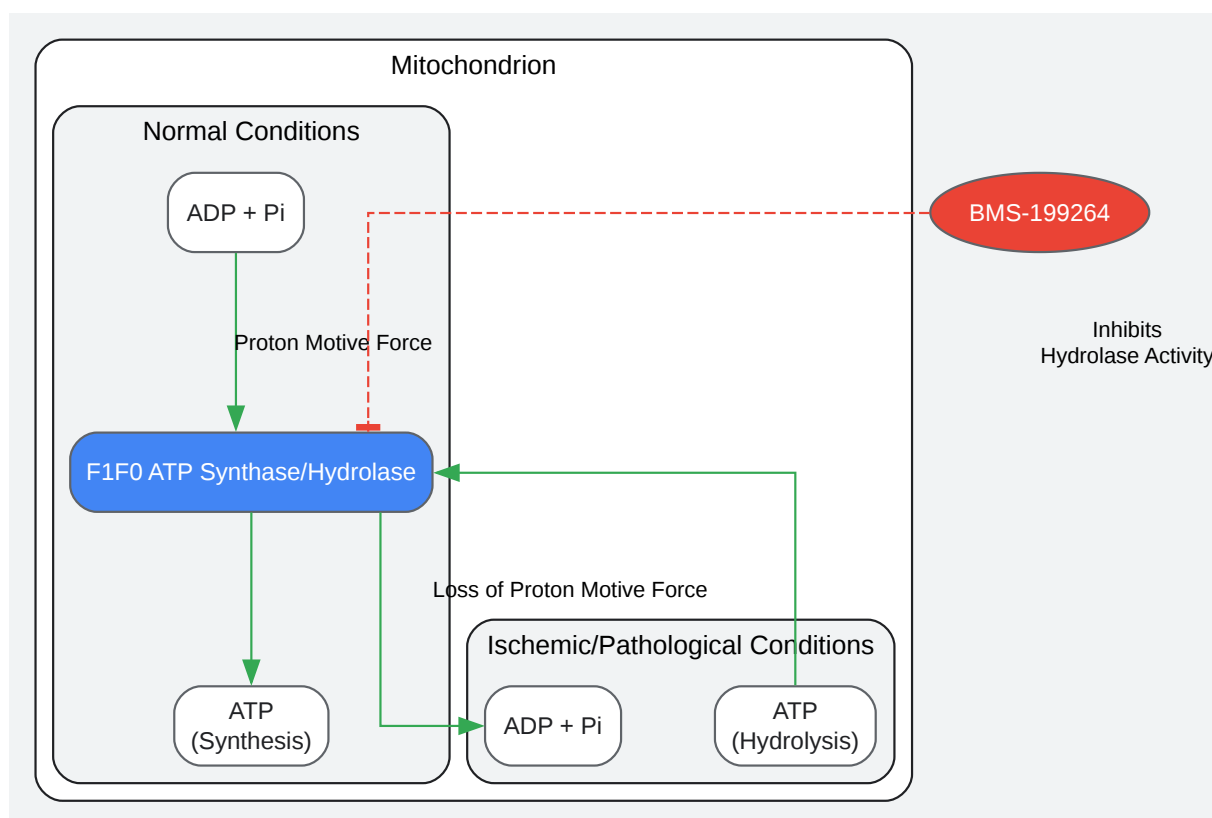
Mechanism of Action

BMS-199264 selectively inhibits the F1F0 ATP hydrolase activity with a reported IC50 of 0.5 μ M in submitochondrial particles.[4] This selectivity is a key advantage over non-selective inhibitors like oligomycin, which inhibit both ATP synthesis and hydrolysis.[1] By specifically

targeting the hydrolase activity, **BMS-199264** allows researchers to investigate the specific role of ATP hydrolysis in cellular dysfunction and to explore its potential as a therapeutic target.

The selective inhibition by **BMS-199264** suggests a conformational change in the F1F0 ATPase enzyme when it switches from synthase to hydrolase activity.[3]

Signaling Pathway



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Caption: Signaling pathway of F1F0 ATP synthase/hydrolase and the inhibitory action of **BMS-199264**.

Key Cell Culture Applications

- **Modeling Ischemia-Reperfusion Injury:** Investigating the protective effects of inhibiting ATP hydrolysis in cell models of oxygen-glucose deprivation and reoxygenation (OGD/R).
- **Studying Mitochondrial Dysfunction:** Elucidating the role of ATP hydrolase activity in various mitochondrial pathologies and metabolic stress conditions.
- **Neuroprotection Studies:** Assessing the potential of **BMS-199264** to prevent neuronal cell death in models of neurodegenerative diseases where mitochondrial dysfunction is implicated.
- **Cardioprotection Research:** Examining the effects of selective ATP hydrolase inhibition in cultured cardiomyocytes under metabolic stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of **BMS-199264** from studies on isolated rat hearts, which can serve as a reference for expected outcomes in cell culture models.

Table 1: Effect of **BMS-199264** on Myocardial ATP Concentration

Treatment Condition	ATP Concentration ($\mu\text{mol/g dry wt}$)
Pre-ischemia (Vehicle)	22.5 \pm 1.0
Pre-ischemia (3 μM BMS-199264)	23.0 \pm 0.8
15 min Ischemia (Vehicle)	8.5 \pm 0.7
15 min Ischemia (3 μM BMS-199264)	12.0 \pm 0.9
30 min Reperfusion (Vehicle)	13.0 \pm 1.2
30 min Reperfusion (3 μM BMS-199264)	18.5 \pm 1.1

*P < 0.05 vs. respective vehicle group. Data are presented as means \pm SE.[5][6]

Table 2: Effect of **BMS-199264** on Lactate Dehydrogenase (LDH) Release During Reperfusion

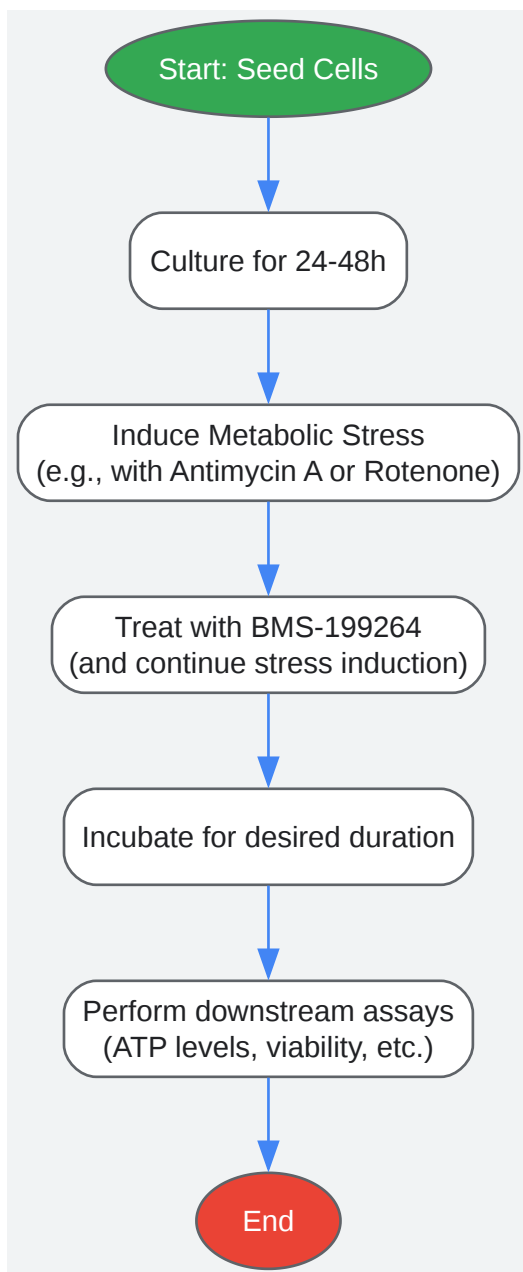
BMS-199264 Concentration	LDH Release (IU/g dry wt)
Vehicle	75 ± 8
1 μM	60 ± 7
3 μM	45 ± 6
10 μM	30 ± 5

*P < 0.05 vs. vehicle group. Data are presented as means ± SE.[7]

Experimental Protocols

Protocol 1: Induction of Metabolic Stress in Cultured Cells and Treatment with BMS-199264

This protocol describes a general method for inducing metabolic stress by inhibiting mitochondrial respiration and subsequently treating with **BMS-199264** to assess its protective effects.



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Caption: Workflow for inducing metabolic stress and treatment with **BMS-199264**.

Materials:

- Cell line of interest (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or primary fibroblasts)
- Complete cell culture medium

- **BMS-199264** (stock solution in DMSO)
- Metabolic stress inducer (e.g., Antimycin A or Rotenone)
- Phosphate-buffered saline (PBS)
- 96-well plates
- Reagents for downstream analysis (e.g., ATP assay kit, cell viability assay kit)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach and grow for 24-48 hours.
- Preparation of Reagents:
 - Prepare a stock solution of **BMS-199264** (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 1-30 μ M).
 - Prepare the metabolic stress inducer at the desired concentration in culture medium.
- Induction of Metabolic Stress:
 - Remove the culture medium from the wells.
 - Add the medium containing the metabolic stress inducer to the cells.
- Treatment with **BMS-199264**:
 - Concurrently or shortly after inducing stress, add the medium containing both the stress inducer and the desired concentration of **BMS-199264** to the appropriate wells. Include vehicle controls (DMSO).
- Incubation: Incubate the plate for the desired time period (e.g., 4-6 hours).
- Downstream Analysis: Proceed with assays to measure outcomes such as ATP levels, cell viability (e.g., MTT or LDH assay), or mitochondrial membrane potential.

Protocol 2: ATP Depletion and Measurement Assay

This protocol outlines how to measure cellular ATP levels following metabolic stress and treatment with **BMS-199264**.

Materials:

- Cells treated as described in Protocol 1
- ATP determination kit (luciferase-based)
- Lysis buffer (provided with the ATP kit)
- Luminometer

Procedure:

- Cell Lysis:
 - At the end of the treatment period, remove the culture medium.
 - Wash the cells once with PBS.
 - Add the appropriate volume of lysis buffer to each well as per the ATP kit manufacturer's instructions.
 - Incubate for the recommended time to ensure complete cell lysis and release of ATP.
- ATP Measurement:
 - Transfer the cell lysate to a luminometer-compatible plate.
 - Add the luciferase-containing ATP reagent to each well.
 - Immediately measure the luminescence using a luminometer.
- Data Analysis:
 - Generate an ATP standard curve using the provided ATP standard.

- Calculate the ATP concentration in each sample based on the standard curve.
- Normalize the ATP levels to the protein concentration of the cell lysate if necessary.

Conclusion

BMS-199264 is a valuable pharmacological tool for dissecting the role of mitochondrial F1F0 ATP hydrolase activity in cell culture models of various diseases. Its selectivity allows for the specific investigation of ATP hydrolysis-mediated cellular damage, providing insights into disease mechanisms and potential therapeutic interventions. The provided protocols offer a framework for incorporating **BMS-199264** into cell-based assays to study its effects on cellular energetics and survival under conditions of metabolic stress.

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